molecular formula C7H14O3S B8580065 1,3,2-Dioxathiane, 5,5-diethyl-, 2-oxide CAS No. 3670-86-8

1,3,2-Dioxathiane, 5,5-diethyl-, 2-oxide

Cat. No.: B8580065
CAS No.: 3670-86-8
M. Wt: 178.25 g/mol
InChI Key: UXFYZUYHEIMPHD-UHFFFAOYSA-N
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Description

1,3,2-Dioxathiane, 5,5-diethyl-, 2-oxide is a six-membered heterocyclic compound containing a sulfur atom and two oxygen atoms in its ring structure. The 5,5-diethyl substituents on the dioxathiane ring contribute to its steric and electronic properties, distinguishing it from simpler analogs.

Properties

CAS No.

3670-86-8

Molecular Formula

C7H14O3S

Molecular Weight

178.25 g/mol

IUPAC Name

5,5-diethyl-1,3,2-dioxathiane 2-oxide

InChI

InChI=1S/C7H14O3S/c1-3-7(4-2)5-9-11(8)10-6-7/h3-6H2,1-2H3

InChI Key

UXFYZUYHEIMPHD-UHFFFAOYSA-N

Canonical SMILES

CCC1(COS(=O)OC1)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between 1,3,2-Dioxathiane, 5,5-diethyl-, 2-oxide and structurally related compounds:

Table 1: Comparative Properties of 1,3,2-Dioxathiane Derivatives

Compound Name CAS Number Molecular Formula Substituents Physical State Melting Point (°C) Boiling Point (°C) Key Applications
1,3,2-Dioxathiane 2-oxide (Trimethylene sulfite) 4176-55-0 C₃H₆O₃S H at 5,5 Liquid -14 187.5 Lithium battery electrolytes
5,5-Dimethyl-1,3,2-dioxathiane 2,2-dioxide 1755-97-1 C₅H₁₀O₄S 5,5-dimethyl Solid 58–62 N/A Electrolyte additives
Ethylene sulfite (Glycol sulfite) 3741-38-6 C₂H₄O₃S Five-membered ring Liquid N/A <187.5 Electrolyte components
4,4,6,6-Tetramethyl-1,3,2-dioxathiane 2-oxide 32475-82-4 C₇H₁₄O₃S 4,4,6,6-tetramethyl Likely liquid N/A N/A Specialty chemicals
This compound Not available C₇H₁₄O₃S (estimated) 5,5-diethyl Likely liquid Lower than dimethyl >187.5 (estimated) Potential electrolytes, synthesis

Key Comparisons

Structural and Electronic Effects 5,5-Diethyl vs. 5,5-Dimethyl: The diethyl groups introduce greater steric hindrance and hydrophobicity compared to dimethyl substituents. This may enhance solubility in non-polar matrices but reduce compatibility with polar solvents . Oxidation State: The 2-oxide (sulfur in +4 oxidation state) contrasts with 2,2-dioxide derivatives (sulfur in +6), affecting redox stability and reactivity. Dioxide analogs are more oxidized and often used in high-stability applications .

Physical Properties Melting/Boiling Points: The diethyl derivative is expected to have a lower melting point than the 5,5-dimethyl dioxide (due to reduced crystallinity) but a higher boiling point than the unsubstituted dioxathiane 2-oxide (owing to increased molecular weight) .

Applications

  • Electrolytes : Trimethylene sulfite (CAS 4176-55-0) is widely used in lithium-ion batteries for its ion-conduction properties. The diethyl variant may offer improved thermal stability or reduced reactivity with electrode materials .
  • Synthesis : Steric effects from diethyl groups could slow ring-opening reactions, making the compound useful in controlled-release applications or as a stabilizing agent .

Synthetic Challenges

  • Introducing diethyl groups requires precise control over reaction conditions, as steric bulk may hinder ring closure. Methods from analogous compounds (e.g., reacting diethyl-substituted diols with sulfur-based reagents) could be adapted .

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